Ortho vs Meta Scaffold LpxH Binding Mode
2-(4-Acetamidobenzenesulfonamido)benzamide belongs to the ortho-sulfonamidobenzamide class of LpxH inhibitors. A direct structural comparison study demonstrated that shifting the sulfonamide substitution from the ortho to the meta position on the benzamide ring fundamentally alters enzyme-ligand interactions, as evidenced by two LpxH-bound X-ray crystal structures [1]. Crucially, the study established that removal of the N-methyl group is required to maintain wild-type antibacterial activity when moving from ortho to meta substitution [2], confirming that the ortho-sulfonamidobenzamide geometry is non-substitutable for LpxH target engagement.
| Evidence Dimension | LpxH binding mode and antibacterial activity retention |
|---|---|
| Target Compound Data | Ortho-sulfonamidobenzamide scaffold (compound class of 2-(4-acetamidobenzenesulfonamido)benzamide) |
| Comparator Or Baseline | Meta-sulfonamidobenzamide analogs |
| Quantified Difference | Qualitative binding mode alteration confirmed by X-ray crystallography; N-demethylation required for meta analogs to retain wild-type antibacterial activity |
| Conditions | Klebsiella pneumoniae LpxH enzyme X-ray crystallography and in vitro antibacterial susceptibility assays |
Why This Matters
This evidence establishes that the ortho-sulfonamidobenzamide geometry of 2-(4-acetamidobenzenesulfonamido)benzamide is a structural prerequisite for productive LpxH inhibition, differentiating it from meta-substituted analogs that require additional chemical modifications to achieve comparable target engagement.
- [1] Benediktsdottir, A., et al. (2024). Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. European Journal of Medicinal Chemistry, 278, 116790. View Source
- [2] Benediktsdottir, A., et al. (2024). Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. European Journal of Medicinal Chemistry, 278, 116790. View Source
